
(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct parts: a hydroxyanilino group attached to a propanal backbone and a pyrrolidine carboxylic acid moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” typically involves multi-step organic reactions. The hydroxyanilino group can be introduced through a reaction between aniline derivatives and appropriate aldehydes or ketones under controlled conditions. The pyrrolidine-2-carboxylic acid moiety can be synthesized via cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The aldehyde group in the propanal moiety can be reduced to an alcohol.
Substitution: The aromatic ring in the hydroxyanilino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The hydroxyanilino group is known to interact with biological molecules, and the pyrrolidine-2-carboxylic acid moiety can mimic natural amino acids, potentially leading to interesting biological properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The combination of hydroxyanilino and pyrrolidine-2-carboxylic acid groups may result in compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” would depend on its specific interactions with molecular targets. The hydroxyanilino group can form hydrogen bonds and interact with enzymes or receptors, while the pyrrolidine-2-carboxylic acid moiety can participate in ionic interactions and mimic natural substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(N-hydroxyanilino)butanal: Similar structure with a butanal backbone instead of propanal.
(2S)-pyrrolidine-2-carboxylic acid derivatives: Compounds with modifications on the pyrrolidine ring.
Uniqueness
The uniqueness of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” lies in its combination of functional groups and stereochemistry, which may result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
827624-10-2 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2.C5H9NO2/c1-8(7-11)10(12)9-5-3-2-4-6-9;7-5(8)4-2-1-3-6-4/h2-8,12H,1H3;4,6H,1-3H2,(H,7,8)/t8-;4-/m00/s1 |
Clé InChI |
JARNSTSESXIFPA-IPIKRLCPSA-N |
SMILES isomérique |
C[C@@H](C=O)N(C1=CC=CC=C1)O.C1C[C@H](NC1)C(=O)O |
SMILES canonique |
CC(C=O)N(C1=CC=CC=C1)O.C1CC(NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



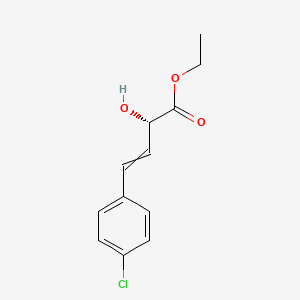
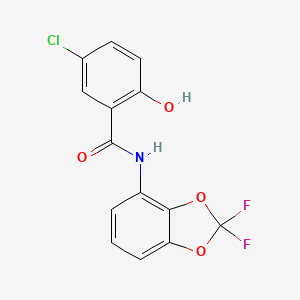
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
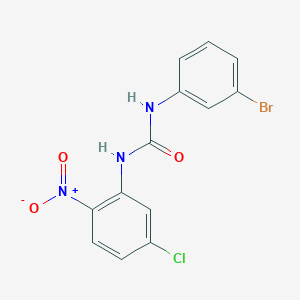

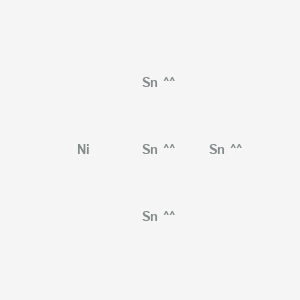
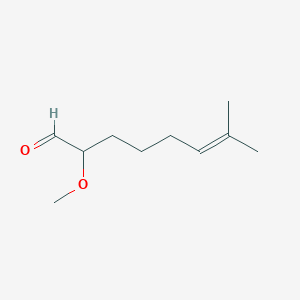
methylene]-](/img/structure/B14227194.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
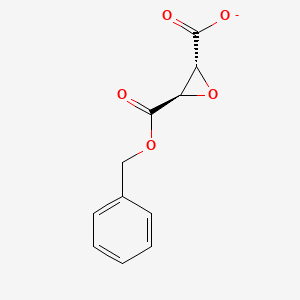

![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)
